molecular formula C11H23Cl2N3O B13350532 [1,4'-Bipiperidine]-4-carboxamide dihydrochloride

[1,4'-Bipiperidine]-4-carboxamide dihydrochloride

Cat. No.: B13350532
M. Wt: 284.22 g/mol
InChI Key: RTXVSLXMWWGOJY-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidine]-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride typically involves the reaction of piperidine with a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to isolate the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidine]-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted bipiperidine derivatives .

Scientific Research Applications

[1,4’-Bipiperidine]-4-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [1,4’-Bipiperidine]-4-carboxamide dihydrochloride include:

    1,4’-Bipiperidine: A compound with a similar structure but without the carboxamide group.

    4,4’-Bipiperidine dihydrochloride: Another derivative of bipiperidine with different functional groups.

Uniqueness

The uniqueness of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.22 g/mol

IUPAC Name

1-piperidin-4-ylpiperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C11H21N3O.2ClH/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10;;/h9-10,13H,1-8H2,(H2,12,15);2*1H

InChI Key

RTXVSLXMWWGOJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)N.Cl.Cl

Origin of Product

United States

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